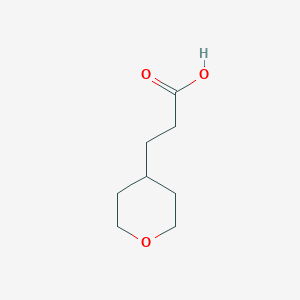

3-(Oxan-4-yl)propanoic acid

Beschreibung

Contextualization within Oxane and Carboxylic Acid Chemistry

3-(Oxan-4-yl)propanoic acid is a hybrid molecule that integrates two key functional groups: an oxane ring and a carboxylic acid. The oxane, or tetrahydropyran (B127337), is a six-membered heterocyclic ether. wikipedia.orgfishersci.com This saturated ring structure is a core component of many natural products, including pyranose sugars like glucose. wikipedia.org The IUPAC now prefers the name "oxane" for tetrahydropyran. wikipedia.org Oxanes are organic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. fishersci.com

The second component, the carboxylic acid group (-COOH), is one of the most important functional groups in organic chemistry. numberanalytics.comnumberanalytics.com Its general formula is R-COOH. numberanalytics.comwikipedia.org Carboxylic acids are widespread in nature, found in amino acids, fatty acids, and are used as food additives and preservatives. wikipedia.orglibretexts.org They are characterized by their acidity, though they are typically weak acids, and their ability to form hydrogen bonds, which results in high boiling points. numberanalytics.comwikipedia.orglibretexts.org

The combination of the polar, yet flexible, oxane ring and the reactive carboxylic acid group in this compound creates a molecule with a unique set of properties, making it a valuable tool in synthetic and medicinal chemistry.

Significance as a Synthetic Intermediate and Precursor

The dual functionality of this compound makes it a versatile synthetic intermediate. The carboxylic acid group can undergo a wide range of chemical transformations, such as esterification with alcohols to form esters and amidation with amines to yield amides. numberanalytics.comrroij.com These reactions are fundamental in the synthesis of more complex molecules.

Derivatives of this compound are used as building blocks in the creation of larger, more complex molecules. For instance, amino acid derivatives of this compound are utilized in peptide synthesis and drug development. cymitquimica.com The tetrahydropyran ring is a feature in some biologically active compounds and can serve as a non-polar spacer in molecular design.

Overview of Research Trajectories for this compound and Its Derivatives

Research involving this compound and its derivatives spans several areas. A significant focus is in medicinal chemistry, where these compounds are investigated for their potential as therapeutic agents or as components of such agents. For example, derivatives are being explored in cancer research. smolecule.com

The compound and its analogues are also important in the development of new synthetic methodologies. Their unique structure provides a platform for chemists to explore new reactions and strategies for building complex molecular architectures. The use of protected forms, such as those with a tert-butoxycarbonyl (Boc) group, is common in multi-step syntheses. sigmaaldrich.cnachemblock.comcalpaclab.com

Furthermore, the physical and chemical properties of these compounds are themselves a subject of study, providing insights into how the combination of the oxane and carboxylic acid functionalities dictates molecular behavior.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 40500-10-5 | C8H14O3 | 158.20 |

| 3-[(Oxan-4-yl)formamido]propanoic acid | 1042797-15-8 | C9H15NO4 | - |

| (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid | 368866-33-5 | C13H23NO5 | 273.33 |

| 3-[(Oxan-4-yl)carbamoyl]propanoic acid | 1154935-24-6 | - | - |

| 3-{N-[(3-bromophenyl)methyl]-3-(oxan-4-yl)propanamido}propanoic acid | - | C18H24BrNO4 | 398.297 |

| 2-Hydroxy-2-(oxan-4-yl)propanoic acid | 1542826-26-5 | C8H14O4 | - |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INABGJQICWLYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595425 | |

| Record name | 3-(Oxan-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40500-10-5 | |

| Record name | 3-(Oxan-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxan-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxan 4 Yl Propanoic Acid

Established Synthetic Pathways and Chemical Transformations

Traditional syntheses for compounds like 3-(Oxan-4-yl)propanoic acid rely on robust and well-documented chemical transformations. Two primary retrosynthetic disconnections lead to plausible and established synthetic routes: the malonic ester synthesis and the nitrile hydrolysis pathway.

Malonic Ester Synthesis Route: The malonic ester synthesis is a classic method for preparing carboxylic acids with two additional carbons from an alkyl halide. wikipedia.orgyoutube.commasterorganicchemistry.com A viable approach involves the initial construction of a 4-substituted tetrahydropyran (B127337) ring, followed by chain extension. A commercially viable synthesis of the related tetrahydropyran-4-carboxylic acid has been demonstrated starting from diethyl malonate and bis(2-chloroethyl) ether. ijprajournal.com A similar strategy can be adapted by first preparing a suitable electrophile, such as 4-(2-bromoethyl)tetrahydropyran, and subsequently using it to alkylate the enolate of diethyl malonate. The resulting diester is then hydrolyzed and decarboxylated under acidic conditions to yield the target acid. libretexts.org

The key steps in this pathway are:

Enolate Formation: A base, typically sodium ethoxide, deprotonates diethyl malonate to form a stabilized enolate.

Alkylation: The enolate acts as a nucleophile, displacing a halide from a 4-substituted tetrahydropyran precursor in an SN2 reaction.

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is treated with aqueous acid and heated. This hydrolyzes both ester groups to carboxylic acids, forming a β-dicarboxylic acid which readily loses CO₂ upon heating to yield the final product. masterorganicchemistry.com

Nitrile Hydrolysis Route: An alternative established pathway involves the construction of a nitrile intermediate, 3-(oxan-4-yl)propanenitrile, followed by hydrolysis. This method is advantageous as nitriles can be prepared through various means, including nucleophilic substitution with cyanide or Michael addition to an appropriate acceptor. For instance, a tetrahydropyran-4-yl-acetonitrile could be alkylated at the α-position, or a 4-vinyltetrahydropyran could undergo hydrocyanation. The terminal step is the vigorous hydrolysis of the nitrile group to a carboxylic acid, which can be accomplished under either strong acidic or basic conditions. A patented process for the synthesis of the analogous tetrahydropyran-4-carboxylic acid involves the hydrolysis of 4-cyanotetrahydropyran, demonstrating the industrial feasibility of this transformation. google.com

Table 1: Comparison of Established Synthetic Pathways

| Pathway | Key Intermediate | Primary Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Malonic Ester Synthesis | Diethyl 2-(2-(oxan-4-yl)ethyl)malonate | Enolate alkylation followed by hydrolysis and decarboxylation | Reliable, high-yielding, uses readily available starting materials. organicchemistrytutor.com | Multiple steps; potential for dialkylation byproducts. wikipedia.org |

| Nitrile Hydrolysis | 3-(Oxan-4-yl)propanenitrile | Hydrolysis of a terminal nitrile group | Versatile nitrile preparation; often a shorter route. | Requires harsh hydrolysis conditions (strong acid/base, high heat). |

Emerging Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. These principles can be applied to the synthesis of this compound by innovating catalytic systems and reaction media.

The development of sustainable catalysts is crucial for greener chemical processes. For the synthesis of carboxylic acids, several environmentally benign catalytic systems can replace conventional stoichiometric reagents.

Solid Acid Catalysts: The hydrolysis steps in both the malonic ester and nitrile pathways traditionally use strong mineral acids like H₂SO₄ or HCl, which are corrosive and difficult to recycle. tandfonline.com Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, heteropoly acids, and sulfonated carbons, offer a recyclable and less corrosive alternative. tandfonline.comcas.cnmdpi.com These materials provide acidic sites for efficient hydrolysis while being easily separated from the reaction mixture by filtration. cas.cn For example, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been shown to effectively catalyze the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. astrazeneca.com A biocatalytic approach could involve the use of a nitrilase enzyme for the hydrolysis of 3-(oxan-4-yl)propanenitrile, avoiding the need for harsh acidic or basic conditions. Furthermore, biocatalysis can be used to produce propionic acid and its derivatives directly from biomass-derived feedstocks like lactic acid, representing a highly sustainable route. rsc.orgrsc.org

Replacing volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable synthesis. wikipedia.org

Alternative Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net Reactions such as the Prins cyclization to form substituted tetrahydropyrans can be performed efficiently in water using catalysts like phosphomolybdic acid. organic-chemistry.org Other sustainable media include supercritical fluids (e.g., scCO₂), ionic liquids, and bio-solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG). rsc.orgijsr.netresearchgate.net These solvents can enhance reaction rates and facilitate catalyst recycling.

Energy-Efficient Conditions: Microwave irradiation is an alternative heating method that can dramatically reduce reaction times, minimize side reactions, and lower energy consumption compared to conventional heating. This technique has been successfully applied in various organic syntheses, including those catalyzed by solid acids.

Table 2: Green Chemistry Approaches in Carboxylic Acid Synthesis

| Approach | Example | Sustainability Benefit |

|---|---|---|

| Benign Catalysis | Use of solid acids (zeolites, resins) for hydrolysis. tandfonline.com | Catalyst is reusable, non-corrosive, and reduces inorganic waste. |

| Biocatalysis | Enzymatic (nitrilase) hydrolysis of a nitrile precursor. astrazeneca.com | Mild reaction conditions (room temp, neutral pH), high selectivity, biodegradable catalyst. |

| Sustainable Media | Performing cyclization or hydrolysis reactions in water or supercritical CO₂. organic-chemistry.orgresearchgate.net | Eliminates hazardous organic solvents, simplifies product isolation. |

Asymmetric Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, its derivatives, substituted on the propanoic acid chain or the oxane ring, can be chiral. Asymmetric synthesis provides methods to produce these derivatives as single enantiomers, which is critical in fields like medicinal chemistry.

Enantioselective synthesis aims to create a specific enantiomer from an achiral or racemic precursor. Chiral auxiliary-based methods and organocatalysis are two powerful strategies.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The Evans oxazolidinone and Myers pseudoephedrine auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. synarchive.comresearchgate.net In this approach, the propanoic acid moiety would first be coupled to the chiral auxiliary. Deprotonation forms a rigid, chelated enolate, where one face is sterically shielded by the auxiliary. The subsequent alkylation reaction proceeds with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched α-substituted propanoic acid derivative. nih.govacs.org

Organocatalysis: This approach uses small, chiral organic molecules as catalysts. For instance, chiral secondary amines like L-proline can catalyze the asymmetric synthesis of functionalized pyran derivatives through cascade reactions, establishing stereocenters on the heterocyclic ring with high enantioselectivity. au.dkmdpi.com Such a strategy could be employed to construct a chiral oxane ring system prior to the introduction of the propanoic acid side chain.

Diastereoselective reactions are used to control the relative stereochemistry between multiple stereocenters in a molecule.

Substrate-Controlled Diastereoselectivity: If a chiral center already exists within one of the starting materials (e.g., a chiral aldehyde or a chiral tetrahydropyran precursor), it can influence the stereochemical outcome of subsequent reactions. The Prins cyclization , a reaction between an aldehyde and a homoallylic alcohol, is a powerful tool for the diastereoselective synthesis of substituted tetrahydropyrans. acs.orgnih.govbeilstein-journals.org By carefully choosing the reactants and conditions, specific diastereomers of the tetrahydropyran ring can be synthesized, which can then be elaborated to the final chiral propanoic acid derivative.

Auxiliary-Controlled Diastereoselectivity: As mentioned above, chiral auxiliaries function by inducing high diastereoselectivity in the key bond-forming step. The chelated enolate formed in the Evans or Myers methods ensures that the electrophile attacks from the less hindered face, leading to the formation of one major diastereomer. researchgate.net The predictable nature of this facial selectivity is a major advantage of these methods. The subsequent removal of the auxiliary does not affect the newly created stereocenter, providing the final product in high enantiomeric purity. nih.gov

Table 3: Overview of Asymmetric Synthesis Strategies for Chiral Derivatives

| Strategy | Method | Key Principle | Typical Stereoselectivity |

|---|---|---|---|

| Enantioselective | Evans Chiral Auxiliary nih.gov | Temporary attachment of a chiral group to direct alkylation. | High enantiomeric excess (>95% ee). |

| Enantioselective | Organocatalysis au.dk | Use of a small chiral organic molecule to catalyze the reaction. | Good to excellent enantiomeric excess (70-99% ee). |

| Diastereoselective | Prins Cyclization beilstein-journals.org | Substrate-controlled cyclization to form a stereodefined tetrahydropyran ring. | High diastereomeric ratios (>20:1 dr). |

Chemical Reactivity and Functionalization of 3 Oxan 4 Yl Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in 3-(Oxan-4-yl)propanoic acid, readily undergoing a variety of well-established transformations.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental and widely utilized transformation. These reactions proceed through the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Esterification is commonly achieved through the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and often, the alcohol is used in excess to drive the reaction towards the ester product. For instance, the reaction of this compound with methanol (B129727) under acidic conditions yields methyl 3-(oxan-4-yl)propanoate.

Alternatively, milder conditions can be employed using coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are effective for promoting esterification, particularly for sensitive substrates. smolecule.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Amidation reactions follow a similar principle, where the carboxylic acid is coupled with a primary or secondary amine. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the use of peptide coupling reagents is the preferred method for amide bond formation under mild conditions. peptide.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for this transformation. bachem.com For example, reacting this compound with ammonia (B1221849) or a primary amine in the presence of a suitable coupling reagent would yield the corresponding primary or secondary amide, 3-(oxan-4-yl)propanamide.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-(oxan-4-yl)propanoate |

| Amidation | Amine (e.g., Ammonia), Coupling Reagent (e.g., HATU), Base | 3-(Oxan-4-yl)propanamide |

Reduction and Oxidation Pathways

The carboxylic acid moiety can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent, followed by an aqueous workup, would yield 3-(Oxan-4-yl)propan-1-ol.

The oxidation of the propanoic acid chain is less common. Strong oxidizing agents would likely lead to the cleavage of the C-C bonds. However, oxidative decarboxylation could be a potential pathway under specific conditions, though not a standard transformation for this type of molecule. The oxane ring itself is generally stable to oxidation under standard conditions.

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a relatively stable saturated heterocycle. However, it can undergo functionalization and modification under specific reaction conditions.

Ring Functionalization and Substitution Reactions

Direct functionalization of the oxane ring often involves C-H activation, which can be challenging due to the unactivated nature of the C-H bonds. However, intramolecular oxidation of C-H bonds in substituted tetrahydropyrans has been demonstrated using dioxiranes generated in situ from activated ketones. nih.govpolyu.edu.hk This suggests that under appropriate catalytic conditions, it might be possible to introduce hydroxyl groups onto the oxane ring of this compound. The regioselectivity of such reactions would be influenced by the directing effect of the propanoic acid side chain.

Heterocyclic Ring Opening and Modification Strategies

The oxane ring is generally stable to ring-opening reactions. However, under strongly acidic conditions or in the presence of specific Lewis acids, ring opening can be induced. For instance, treatment with hydrogen halides (HBr or HI) could potentially lead to the cleavage of the ether linkage, resulting in a halo-substituted open-chain derivative. Such reactions often require harsh conditions and may not be selective. More controlled ring-opening strategies might involve specialized reagents or catalytic systems designed for ether cleavage.

α-Functionalization of the Propanoic Acid Chain

The carbon atom alpha to the carboxylic acid group (C-2 of the propanoic acid chain) is amenable to functionalization.

A classic method for the α-functionalization of carboxylic acids is the Hell-Volhard-Zelinskii reaction, which introduces a bromine atom at the α-position. libretexts.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The resulting α-bromo acid, 2-bromo-3-(oxan-4-yl)propanoic acid, is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution. For example, reaction with ammonia can provide the corresponding α-amino acid, while hydrolysis can yield the α-hydroxy acid. libretexts.org

| Reaction Type | Reagents and Conditions | Product |

| α-Bromination | Br₂, PBr₃ (cat.) | 2-Bromo-3-(oxan-4-yl)propanoic acid |

| α-Amination (from α-bromo acid) | Excess NH₃ | 2-Amino-3-(oxan-4-yl)propanoic acid |

| α-Hydroxylation (from α-bromo acid) | H₂O, Base then Acid | 2-Hydroxy-3-(oxan-4-yl)propanoic acid |

Halogenation Reactions

The introduction of a halogen atom at the α-position of a carboxylic acid is a fundamental transformation in organic synthesis, yielding valuable intermediates for further derivatization. The most prominent method for achieving this is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.commasterorganicchemistry.com This reaction facilitates the α-halogenation of carboxylic acids that possess at least one α-hydrogen. msu.edu

The HVZ reaction typically involves treating the carboxylic acid with a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a catalytic amount of a phosphorus trihalide, like phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). alfa-chemistry.combyjus.com The reaction proceeds through the in situ formation of an acyl halide, which more readily enolizes than the parent carboxylic acid. libretexts.org This enol intermediate then undergoes electrophilic attack by the halogen at the α-position. masterorganicchemistry.com The resulting α-halo acyl halide can then be hydrolyzed during aqueous workup to yield the final α-halogenated carboxylic acid. nrochemistry.com

While specific literature detailing the HVZ reaction on this compound is not prevalent, the established mechanism allows for a reliable prediction of its outcome. The reaction is expected to proceed under standard HVZ conditions to furnish the corresponding α-bromo or α-chloro derivative.

Table 1: Illustrative Halogenation of this compound via the Hell-Volhard-Zelinsky Reaction

| Reactant | Reagents | Expected Product |

| This compound | 1. Br₂, cat. PBr₃2. H₂O | 2-Bromo-3-(oxan-4-yl)propanoic acid |

| This compound | 1. Cl₂, cat. PCl₃2. H₂O | 2-Chloro-3-(oxan-4-yl)propanoic acid |

The reaction conditions for the HVZ reaction are generally harsh, often requiring high temperatures and extended reaction times. byjus.comnrochemistry.com It is important to note that this reaction is not suitable for α-iodination or fluorination. alfa-chemistry.com The resulting α-halo acids are versatile synthetic precursors, amenable to nucleophilic substitution reactions to introduce a variety of functional groups at the α-position.

Carbon-Carbon Bond Formation at the α-Position

The formation of new carbon-carbon bonds at the α-position of carboxylic acids is a powerful strategy for elaborating molecular scaffolds. A common approach involves the generation of an enolate ion, which can then act as a nucleophile in reactions with electrophiles, such as alkyl halides. fiveable.me

Direct deprotonation of a carboxylic acid at the α-position to form a dianion can be challenging. A more conventional and efficient strategy involves the conversion of the carboxylic acid to a more suitable derivative, such as an ester. The α-protons of esters are more readily removed by strong, non-nucleophilic bases to form an enolate. uwo.ca A widely used base for this purpose is lithium diisopropylamide (LDA), which effectively and irreversibly generates the enolate at low temperatures. youtube.com

Once formed, the enolate of the this compound ester can react with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the α-carbon. libretexts.orglibretexts.org This alkylation step is subject to the typical constraints of SN2 reactions, favoring the use of primary or secondary alkyl halides. libretexts.org Following the alkylation, the ester group can be hydrolyzed back to a carboxylic acid, yielding the α-substituted this compound derivative.

Table 2: Representative α-Alkylation of a this compound Derivative

| Starting Material | Reagents | Intermediate Product | Final Product (after hydrolysis) |

| Methyl 3-(oxan-4-yl)propanoate | 1. Lithium diisopropylamide (LDA)2. Methyl iodide (CH₃I) | Methyl 2-methyl-3-(oxan-4-yl)propanoate | 2-Methyl-3-(oxan-4-yl)propanoic acid |

| Ethyl 3-(oxan-4-yl)propanoate | 1. Lithium diisopropylamide (LDA)2. Ethyl bromide (CH₃CH₂Br) | Ethyl 2-ethyl-3-(oxan-4-yl)propanoate | 2-Ethyl-3-(oxan-4-yl)propanoic acid |

| Benzyl 3-(oxan-4-yl)propanoate | 1. Lithium diisopropylamide (LDA)2. Benzyl bromide (BnBr) | Benzyl 2-benzyl-3-(oxan-4-yl)propanoate | 2-Benzyl-3-(oxan-4-yl)propanoic acid |

The choice of base, solvent, and reaction temperature can influence the regioselectivity of enolate formation in cases where multiple acidic α-protons are present, although this is not a factor for this compound. libretexts.org This enolate alkylation methodology provides a robust and versatile route for the synthesis of a wide array of α-substituted derivatives of the parent acid, enabling the systematic modification of its structure for various applications.

Derivatives of 3 Oxan 4 Yl Propanoic Acid: Synthesis and Exploration

Amino Acid Analogues Derived from 3-(Oxan-4-yl)propanoic Acid

Non-proteinogenic amino acids are crucial tools in medicinal chemistry and chemical biology, offering pathways to create peptides and proteins with enhanced stability, novel structural features, and tailored biological activities. The synthesis of amino acid analogues of this compound introduces the oxane group as a side chain, creating a unique structural variant of natural amino acids like leucine and norleucine.

The asymmetric synthesis of the (S)-enantiomer of 2-amino-3-(oxan-4-yl)propanoic acid, a non-proteinogenic amino acid, is of significant interest for its potential incorporation into peptidomimetics. While specific, detailed synthetic routes published in peer-reviewed literature for this exact molecule are not abundant, its synthesis can be achieved through established methodologies for creating chiral amino acids deutscher-apotheker-verlag.denih.govrsc.orgnih.gov.

A common and effective strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. For instance, a glycine derivative attached to a chiral auxiliary, such as a pseudoephedrine or a Schöllkopf auxiliary, can be deprotonated to form a nucleophilic enolate. This enolate can then be reacted with an appropriate electrophile, such as 4-(bromomethyl)oxane. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one stereoisomer. Subsequent cleavage of the auxiliary yields the desired (2S)-configured amino acid.

Another powerful approach is the catalytic asymmetric hydrogenation of a dehydroamino acid precursor. This precursor, (Z)-2-acetamido-3-(oxan-4-yl)acrylic acid, could be synthesized and then subjected to hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., Rh-DIPAMP). The chiral catalyst environment facilitates the addition of hydrogen across the double bond from a specific face, resulting in high enantiomeric excess of the (2S)-product.

The synthesis of the (2R)-enantiomer can be accomplished using similar strategies as for the (2S)-enantiomer but by selecting the opposite enantiomer of the chiral auxiliary or catalyst nih.gov.

For example, in an asymmetric alkylation approach, using the enantiomer of the chiral auxiliary employed for the (S)-version would result in the formation of the (R)-amino acid. Similarly, in catalytic asymmetric hydrogenation, employing the enantiomer of the chiral phosphine ligand (e.g., (R,R)-DIPAMP instead of (S,S)-DIPAMP) would reverse the stereochemical outcome, yielding (2R)-2-Amino-3-(oxan-4-yl)propanoic acid. These methods underscore the versatility of modern asymmetric synthesis in accessing specific stereoisomers of complex molecules deutscher-apotheker-verlag.de.

The protection of the amino group is a fundamental requirement for the use of amino acids in peptide synthesis and other chemical transformations. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The synthesis of N-Boc protected 2-amino-3-(oxan-4-yl)propanoic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions google.comorgsyn.org. Similarly, the N-Fmoc derivative can be prepared using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride nih.gov.

These N-protected derivatives are essential building blocks for solid-phase peptide synthesis (SPPS) researchgate.net. The Fmoc group, which is base-labile, is particularly suited for modern SPPS protocols. The incorporation of non-proteinogenic amino acids like N-Fmoc-(2S)-2-amino-3-(oxan-4-yl)propanoic acid allows for the creation of peptides with modified structures. The oxane side chain can introduce conformational constraints, improve solubility, and enhance resistance to enzymatic degradation.

Furthermore, the tetrahydropyranyl (Thp) moiety itself has been explored as a temporary, acid-labile protecting group for the backbone amide nitrogen in Fmoc SPPS nih.govresearchgate.net. This strategy is employed to disrupt inter- and intra-chain hydrogen bonding that leads to peptide aggregation during synthesis, thereby improving the efficiency of assembling long or difficult peptide sequences nih.govresearchgate.net. The utility of the oxane ring in both side-chain modifications and backbone protection highlights its importance in advanced peptide chemistry.

Advanced Heterocyclic Derivatives

The this compound scaffold can be a precursor for the synthesis of more complex heterocyclic systems. The carboxylic acid functional group provides a reactive handle for various cyclization and condensation reactions to form new rings.

For instance, the propanoic acid moiety could be transformed into a β-keto ester. This intermediate could then undergo condensation with hydrazines or ureas to form pyrazolone or pyrimidone rings, respectively. Such reactions are common in the synthesis of heterocyclic libraries for drug discovery heteroletters.org.

Another approach involves multi-component reactions where the oxane-containing structure is one of the inputs. For example, the synthesis of 2-amino-4H-pyran derivatives often involves a three-component reaction between an aldehyde, malononitrile, and a 1,3-dicarbonyl compound nih.govscielo.org.mxsciforum.net. While these methods typically form the pyran ring during the reaction, a similar strategy could theoretically incorporate a pre-existing oxane-containing aldehyde or β-ketoester derived from this compound to build fused or spirocyclic heterocyclic systems. The development of novel HIV protease inhibitors has utilized complex fused tetrahydropyranofuran structures, demonstrating the value of such scaffolds in medicinal chemistry mdpi.com.

Conjugates and Bioconjugates of this compound

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The carboxylic acid of this compound is an ideal functional group for conjugation. It can be readily activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or by using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form stable amide bonds with amine-containing molecules nih.gov.

This allows for the attachment of the this compound moiety to a variety of substrates:

Peptides and Proteins: Attaching this scaffold to a peptide can modify its pharmacokinetic properties. The oxane ring can increase hydrophilicity and potentially shield the peptide from proteolytic enzymes.

Drug Molecules: Conjugation to a drug can serve as a strategy to improve its solubility or modify its delivery profile. The propanoic acid can act as a linker, connecting the drug to a targeting ligand nih.gov.

Fluorescent Dyes and Probes: The scaffold can be used to link reporter molecules to biomolecules for imaging and diagnostic applications.

The synthetic versatility of the propanoic acid group allows for its use in creating diverse conjugates for applications ranging from targeted drug delivery to the development of research tools nih.govmdpi.comnih.gov.

Applications of 3 Oxan 4 Yl Propanoic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

There is no available literature detailing the use of chiral 3-(Oxan-4-yl)propanoic acid as a building block in the total synthesis of natural products. The tetrahydropyran (B127337) ring is a common feature in many natural products, and chiral synthons containing this moiety are highly valuable. However, the specific propanoic acid side chain at the 4-position does not appear in prominent synthetic routes documented in scientific journals.

Utilization in Complex Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates often employs molecules with saturated heterocyclic rings like tetrahydropyran. These structures can impart desirable physicochemical properties such as improved solubility and metabolic stability. While numerous tetrahydropyran derivatives are used in drug discovery, there are no specific, publicly available examples of this compound being used as a key intermediate in the synthesis of complex pharmaceutical compounds.

Synthetic Strategies for Agrochemical and Material Science Precursors

In the fields of agrochemicals and material science, the functional groups of this compound—a carboxylic acid and an ether—could theoretically be of interest for creating new pesticides, herbicides, or polymers. The carboxylic acid could be converted into esters or amides, while the tetrahydropyran ring could serve as a stable scaffold. However, there is no documented research or patent literature that describes the use of this compound as a precursor for these applications.

Catalyst Ligand Precursors Incorporating the this compound Scaffold

The development of new ligands for catalysis is an active area of research. The oxane ring of this compound could potentially be functionalized to create novel ligands. The propanoic acid moiety could also be used to attach the scaffold to a metal center or a solid support. Nevertheless, a search of the scientific literature did not yield any instances of this compound being used as a precursor for catalyst ligands.

Computational and Theoretical Studies of 3 Oxan 4 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-(Oxan-4-yl)propanoic acid. A typical approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately predict molecular geometries and electronic properties.

The electronic structure is characterized by the distribution of electron density and the nature of its molecular orbitals. The carboxylic acid group is a significant feature, with the electronegative oxygen atoms polarizing the C=O and O-H bonds. This results in a partial positive charge on the carbonyl carbon and the hydroxyl hydrogen, making them susceptible to nucleophilic and electrophilic attack, respectively. The oxane ring, with its ether oxygen, also influences the electronic environment, though to a lesser extent than the carboxylic acid.

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the most negative potential (red regions) would be concentrated around the carbonyl and hydroxyl oxygen atoms, indicating their role as hydrogen bond acceptors. The most positive potential (blue regions) would be located around the hydroxyl hydrogen, highlighting its acidity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this molecule, the HOMO is likely to be localized on the non-bonding orbitals of the oxygen atoms, while the LUMO would be centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar molecules.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis of this compound and Its Derivatives

The conformational flexibility of this compound is primarily due to the chair conformation of the oxane ring and the rotation around the single bonds of the propanoic acid side chain. Computational methods, such as molecular mechanics and DFT, can be used to identify the most stable conformers and the energy barriers between them.

The oxane ring is expected to adopt a chair conformation, similar to cyclohexane. The propanoic acid substituent at the C4 position can be in either an axial or equatorial position. Due to steric hindrance, the equatorial conformation is significantly more stable. In the axial position, the substituent would experience 1,3-diaxial interactions with the hydrogen atoms at the C2 and C6 positions of the ring, leading to a higher energy state.

Further conformational freedom exists within the propanoic acid side chain due to rotation around the C-C single bonds. These rotations give rise to different staggered and eclipsed conformations. The relative energies of these conformers can be calculated to determine the most populated states at a given temperature.

For derivatives of this compound, such as esters or amides, the fundamental conformational preferences of the oxane ring are likely to be preserved. However, the nature of the substituent on the carboxyl group can influence the rotational barriers and the preferred orientation of the side chain.

A representative table summarizing the relative energies of key conformers is provided below.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.0 | >99 |

| Chair | Axial | ~4-5 | <1 |

| Twist-Boat | - | ~5-6 | <1 |

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique to study the behavior of molecules in a solvent environment over time. For this compound, MD simulations, particularly in an aqueous solution, can provide detailed insights into its solvation and interactions with water molecules.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field.

Key aspects that can be investigated through MD simulations include:

Solvation Shell Structure: Analysis of the radial distribution function (RDF) between the atoms of the solute and the solvent molecules can reveal the structure of the solvation shells. For this compound in water, the RDF would show a high probability of finding water molecules in close proximity to the carboxylic acid group, particularly around the hydroxyl hydrogen and carbonyl oxygen.

Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the carboxylic acid group and surrounding water molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen acts as a hydrogen bond acceptor. The ether oxygen of the oxane ring can also participate in weaker hydrogen bonding.

Hydrophobic Hydration: The aliphatic portions of the oxane ring and the propanoic acid chain are nonpolar. MD simulations can illustrate how water molecules organize around these hydrophobic regions to maximize their hydrogen-bonding network.

The following table presents hypothetical data that could be obtained from an MD simulation of this compound in water.

| Interaction Site | Average Number of Hydrogen Bonds with Water | Average Hydrogen Bond Lifetime (ps) |

|---|---|---|

| Carboxyl -OH (as donor) | 1-2 | ~2-5 |

| Carboxyl C=O (as acceptor) | 2-3 | ~1-3 |

| Oxane Oxygen (as acceptor) | 0-1 | <1 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.

A common reaction for carboxylic acids is esterification. The mechanism of the Fischer esterification of this compound with an alcohol (e.g., methanol) in the presence of an acid catalyst can be elucidated using computational methods. The key steps that can be modeled include:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the catalyst.

The table below provides a hypothetical reaction profile for the acid-catalyzed esterification of this compound with methanol (B129727).

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Acid + Alcohol) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15 |

| 3 | Tetrahedral Intermediate | -5 |

| 4 | Transition State 2 (Water Elimination) | +20 |

| 5 | Products (Ester + Water) | -2 |

Advanced Spectroscopic Characterization Methodologies for 3 Oxan 4 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Oxan-4-yl)propanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assembly of the molecular puzzle.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the oxane ring, the propanoic acid chain, and the carboxylic acid group will resonate at characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons of the propanoic acid chain, and the carbons of the oxane ring are expected in distinct regions of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further refine the structural assignment. COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of the aliphatic chain and the oxane ring. HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170.0 - 180.0 |

| α-CH₂ (to COOH) | 2.2 - 2.5 | 30.0 - 40.0 |

| β-CH₂ | 1.5 - 1.8 | 25.0 - 35.0 |

| Oxane Ring CH (at C4) | 1.4 - 1.7 | 30.0 - 40.0 |

| Oxane Ring CH₂ (at C2, C6) | 3.2 - 3.6 | 65.0 - 75.0 |

| Oxane Ring CH₂ (at C3, C5) | 1.2 - 1.6 | 30.0 - 40.0 |

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is crystalline. Solid-state NMR can be used to study the molecule's conformation and packing in the solid state, providing insights that are complementary to those obtained from X-ray crystallography. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₁₄O₃, the expected monoisotopic mass is approximately 158.0943 Da. uni.lu

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group, dehydration, and cleavage of the oxane ring.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.10158 |

| [M+Na]⁺ | 181.08352 |

| [M-H]⁻ | 157.08702 |

| [M+NH₄]⁺ | 176.12812 |

| [M+K]⁺ | 197.05746 |

| [M+H-H₂O]⁺ | 141.09156 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage in the oxane ring would likely appear in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the C-C backbone of the molecule may give rise to strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and may vary from experimental values.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 |

| Oxane Ring (C-O-C) | C-O Stretch | 1050 - 1150 |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

Emerging Research Directions for 3 Oxan 4 Yl Propanoic Acid

Development of Novel Synthetic Routes

The synthesis of 3-(Oxan-4-yl)propanoic acid and its derivatives can be approached through various established and emerging synthetic strategies. Current methods for creating tetrahydropyran (B127337) rings often involve multi-step sequences. Future research will likely focus on developing more efficient and stereoselective routes.

Key areas for development include:

Catalytic Hydrogenation: One common method for synthesizing tetrahydropyrans is the hydrogenation of the corresponding dihydropyran. wikipedia.orgorganic-chemistry.org Research could focus on developing more efficient and selective catalysts for this transformation to afford this compound precursors.

Intramolecular Cyclization: The formation of the tetrahydropyran ring can be achieved through the intramolecular cyclization of acyclic precursors, such as 1,5-diols. organic-chemistry.org Novel catalytic systems that facilitate this cyclization with high stereocontrol are a key area of interest.

Prins Cyclization: The Prins reaction, involving the condensation of an alkene and an aldehyde, offers a powerful method for constructing the tetrahydropyran skeleton. researchgate.net Future work may explore diastereoselective Prins cyclizations to access specific stereoisomers of this compound.

Oxidative Heck Redox-Relay: A recently developed strategy for the synthesis of functionalized 2,6-trans-tetrahydropyrans involves a palladium-catalyzed oxidative Heck redox-relay. acs.org This method could potentially be adapted for the synthesis of this compound derivatives with high stereoselectivity.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is dictated by its two main functional groups: the carboxylic acid and the tetrahydropyran ring. While the reactivity of carboxylic acids is well-established, the interplay between the oxane ring and the propanoic acid side chain could lead to novel chemical transformations.

Future research could investigate:

Ring-Opening Reactions: The ether linkage in the tetrahydropyran ring could be susceptible to cleavage under specific conditions, leading to the formation of linear compounds with diverse functionalities.

Functionalization of the Tetrahydropyran Ring: The C-H bonds on the oxane ring could be targets for selective functionalization through modern catalytic methods, allowing for the introduction of new substituents and the creation of a library of derivatives.

Lactone Formation: Intramolecular cyclization of derivatives of this compound could lead to the formation of novel lactones with potential biological activity.

Expansion into New Areas of Medicinal and Agricultural Chemistry

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. guidechem.comnih.gov It is often used as a bioisostere for cyclohexane to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). pharmablock.com This suggests that this compound and its derivatives could have significant potential in drug discovery.

Potential applications include:

Anticancer Agents: The tetrahydropyran ring is a key structural component of several potent anticancer agents, including bryostatin and eribulin. guidechem.com Derivatives of this compound could be synthesized and screened for antiproliferative activity.

Neuroreceptor Antagonists: Tetrahydropyran derivatives have been investigated as NK1 receptor antagonists for the treatment of depression and mood disorders. guidechem.com The propanoic acid moiety of this compound could be modified to interact with various biological targets.

Antimicrobial Agents: The structural similarity to other bioactive heterocyclic compounds suggests that derivatives of this compound could exhibit antimicrobial properties.

Agrochemicals: The development of novel pesticides and herbicides often relies on the exploration of new chemical scaffolds. The unique combination of a tetrahydropyran ring and a carboxylic acid functional group could lead to the discovery of new agrochemically active compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reaction control, safety, scalability, and the rapid generation of compound libraries. nih.govyoutube.com

The synthesis of this compound and its derivatives is well-suited for these technologies:

Flow Chemistry: Continuous flow reactors can be used to perform key synthetic steps, such as hydrogenation or cyclization, in a more controlled and efficient manner. rsc.orgatmiyauni.ac.in This can lead to higher yields, improved safety, and easier scale-up. The synthesis of various heterocyclic compounds has been successfully demonstrated using flow chemistry. acs.org

Automated Synthesis: Automated platforms can be employed to rapidly synthesize a library of this compound derivatives by systematically varying the starting materials and reagents. merckmillipore.comresearchgate.net This high-throughput approach can accelerate the discovery of compounds with desirable biological or material properties. The integration of artificial intelligence with automated synthesis platforms is a particularly promising area for future development. youtube.comsynplechem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-(Oxan-4-yl)propanoic acid, and how can structural purity be validated?

- Methodological Answer : A common approach involves coupling oxane (tetrahydropyran) derivatives with propanoic acid precursors via nucleophilic substitution or esterification reactions. For example, oxan-4-yl intermediates can be synthesized using tetrahydropyranyl protecting groups, followed by functionalization with propanoic acid chains . Post-synthesis, purity and structural integrity should be confirmed using:

- Nuclear Magnetic Resonance (NMR) : To verify hydrogen and carbon environments (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm and propanoic acid protons at δ 2.5–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for research use) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., exact mass 172.0735 for C₈H₁₂O₃).

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : While specific hazard data for this compound is limited, analogous propanoic acid derivatives (e.g., 2-(9-Oxoxanthen-2-yl)propionic acid) suggest:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and avoid dust generation to minimize exposure risks .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess susceptibility to heat, light, and moisture .

Q. What are the primary biological assays for evaluating the activity of this compound?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Cellular Uptake Studies : Radiolabeled analogs (³H/¹⁴C) can track intracellular distribution in model systems (e.g., HepG2 cells) .

- Microbial Metabolism : Anaerobic incubation with gut microbiota to identify fermentation byproducts (e.g., hydroxylated or decarboxylated metabolites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?

- Methodological Answer : Discrepancies often arise from species-specific metabolism or analytical limitations. Strategies include:

- Comparative Metabolomics : Use LC-MS/MS to profile metabolites in parallel models (e.g., murine vs. human fecal cultures) .

- Isotope Tracing : Introduce ¹³C-labeled compounds to distinguish endogenous vs. exogenous metabolites .

- Expert Consensus : Cross-validate findings with computational models (e.g., BioTransformer) and literature on structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

Q. What advanced techniques are suitable for studying the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) for enzymes like sulfotransferases or decarboxylases .

- X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes (e.g., with GLYAT for glycine conjugation studies) .

- Molecular Dynamics Simulations : Predict binding modes and stability using software like AutoDock or GROMACS .

Q. How can researchers address variability in synthetic yields of this compound under different conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, catalyst loading, temperature) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Scale-Up Protocols : Pilot studies in continuous flow reactors can enhance reproducibility and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.